Cas no 2138124-24-8 (rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide)

rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide
- 2138124-24-8
- EN300-1167592
- rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide
-
- インチ: 1S/C11H15N3O5S/c15-11-7-12-5-8(11)6-13-20(18,19)10-3-1-9(2-4-10)14(16)17/h1-4,8,11-13,15H,5-7H2/t8-,11-/m1/s1
- InChIKey: MDCPWNKFZNXMKJ-LDYMZIIASA-N
- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC[C@H]1CNC[C@H]1O)(=O)=O
計算された属性
- せいみつぶんしりょう: 301.07324176g/mol
- どういたいしつりょう: 301.07324176g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167592-0.25g |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 0.25g |
$867.0 | 2023-06-08 | ||
Enamine | EN300-1167592-500mg |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 500mg |
$809.0 | 2023-10-03 | ||
Enamine | EN300-1167592-5000mg |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 5000mg |
$2443.0 | 2023-10-03 | ||
Enamine | EN300-1167592-100mg |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 100mg |
$741.0 | 2023-10-03 | ||
Enamine | EN300-1167592-10.0g |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 10g |
$4052.0 | 2023-06-08 | ||
Enamine | EN300-1167592-0.05g |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 0.05g |
$792.0 | 2023-06-08 | ||
Enamine | EN300-1167592-2500mg |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 2500mg |
$1650.0 | 2023-10-03 | ||
Enamine | EN300-1167592-1000mg |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 1000mg |
$842.0 | 2023-10-03 | ||
Enamine | EN300-1167592-0.1g |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 0.1g |
$829.0 | 2023-06-08 | ||
Enamine | EN300-1167592-2.5g |
rac-N-{[(3R,4S)-4-hydroxypyrrolidin-3-yl]methyl}-4-nitrobenzene-1-sulfonamide |
2138124-24-8 | 2.5g |
$1848.0 | 2023-06-08 |
rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamideに関する追加情報
Professional Introduction to Rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide (CAS No. 2138124-24-8)
Rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide, with the CAS number 2138124-24-8, is a compound that has garnered significant attention in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, represents a fascinating subject of study due to its potential pharmacological properties and its role in the development of novel therapeutic agents.
The structural motif of Rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical behavior. The presence of a nitro group and a sulfonamide moiety in the benzene ring, combined with the stereochemistry defined by the (3R,4S)-configuration of the pyrrolidine ring, makes this compound a promising candidate for further investigation.
In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways by targeting specific enzymes or receptors. The nitrobenzene-1-sulfonamide core of this compound is particularly noteworthy, as sulfonamides are well-known for their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more specialized applications in central nervous system disorders and cancer therapy.
One of the most compelling aspects of Rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide is its stereochemical complexity. The (3R,4S)-configuration of the pyrrolidine ring suggests that this compound may exhibit enantioselective interactions with biological targets. Such stereochemical control is increasingly recognized as a critical factor in drug design, as it can significantly influence the efficacy and selectivity of a therapeutic agent.
Recent studies have begun to explore the potential of chiral sulfonamides in drug development. These studies have highlighted the importance of maintaining specific stereochemical configurations to achieve optimal biological activity. The pyrrolidin-3-ylmethyl group in this compound adds another layer of complexity, potentially influencing both its solubility and its ability to interact with biological targets.
The nitro group in the benzene ring is another key feature that warrants further investigation. Nitroaromatic compounds have a long history of use in medicinal chemistry due to their ability to act as bioisosteres and to modulate redox-sensitive signaling pathways. In particular, the nitro group can be reduced to an amine under certain conditions, which can alter the electronic properties of the molecule and potentially enhance its binding affinity to biological targets.
In light of these properties, researchers have been investigating Rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide for its potential applications in various therapeutic areas. For instance, studies have suggested that this compound may have utility in treating neurological disorders by interacting with specific neurotransmitter receptors. Additionally, its structural features make it a promising candidate for developing novel anticancer agents that target aberrant signaling pathways in tumor cells.
The sulfonamide moiety is particularly interesting from a pharmacological perspective. Sulfonamides are known for their ability to form hydrogen bonds with biological targets, which can enhance binding affinity. Furthermore, sulfonamides can be modified to exhibit different pharmacokinetic profiles, making them versatile tools for drug design.
Recent advances in computational chemistry have also contributed to our understanding of how compounds like Rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide interact with biological targets. Molecular modeling techniques have allowed researchers to predict binding modes and identify key interactions between the compound and potential targets. These insights can guide further optimization efforts and help in designing more effective derivatives.
In conclusion, Rac-N-{(3R,4S)-4-hydroxypyrrolidin-3-ylmethyl}-4-nitrobenzene-1-sulfonamide (CAS No. 2138124-24-8) is a structurally complex and multifaceted compound with significant potential in pharmaceutical research. Its unique combination of functional groups and stereochemical features makes it an attractive candidate for further investigation into various therapeutic applications. As our understanding of drug design principles continues to evolve, compounds like this one are likely to play an increasingly important role in the development of novel therapeutic agents.
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